S-p-Methylbenzyl-L-cysteine

Catalog No.
S787203
CAS No.
42294-52-0
M.F
C11H15NO2S
M. Wt
225.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-p-Methylbenzyl-L-cysteine

CAS Number

42294-52-0

Product Name

S-p-Methylbenzyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

QOAPFSZIUBUTNW-JTQLQIEISA-N

SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N

Synonyms

S-p-Methylbenzyl-L-cysteine;42294-52-0;(R)-2-Amino-3-((4-methylbenzyl)thio)propanoicacid;S-(4-METHYLBENZYL)-L-CYSTEINE;AmbotzHAA6090;H-Cys(4-Mbzl)-OH;H-Cys(4-Mebzl)-OH;CHEMBL64242;SCHEMBL1158095;CTK7D1100;MolPort-002-492-165;QOAPFSZIUBUTNW-JTQLQIEISA-N;ZINC4668208;ANW-57510;AKOS010379543;AM81681;AJ-51866;AK-81237;KB-60614;ST2414446;TC-146255;FT-0639783;X5783;K-8797

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N

S-p-Methylbenzyl-L-cysteine (often abbreviated as Cys(Meb) or Cys(pMeBzl)) is a specialized, orthogonally protected amino acid building block engineered primarily for Boc-strategy solid-phase peptide synthesis (SPPS). By masking the highly reactive thiol group of cysteine with a 4-methylbenzyl moiety, this compound prevents unwanted oxidation and alkylation during chain elongation. In industrial and advanced academic peptide manufacturing, the selection of the precise thioether protecting group dictates the success of final cleavage and folding steps. Cys(Meb) is specifically procured for its optimized acid-lability profile, offering a critical balance between robust stability during repetitive synthesis cycles and efficient removal during final resin cleavage [1].

Substituting S-p-Methylbenzyl-L-cysteine with its closest structural analogs fundamentally alters the thermodynamic and kinetic profile of the peptide synthesis workflow. If a buyer substitutes the standard S-benzyl (Bzl) group, the resulting thioether is overly stable, requiring extremely harsh, prolonged hydrofluoric acid (HF) treatments that degrade sensitive residues and promote irreversible side reactions like tryptophan alkylation. Conversely, substituting the more electron-rich S-4-methoxybenzyl (Mob) group introduces excessive acid lability, leading to premature protecting group loss during the repetitive 50% trifluoroacetic acid (TFA) treatments used for Boc removal. Procurement of the exact Meb derivative is therefore strictly necessary to maintain high crude yields and avoid catastrophic sequence truncation in multi-disulfide peptide manufacturing [1].

Resistance to Premature Cleavage During Repetitive Boc Removal

In standard Boc-SPPS workflows, the growing peptide chain is repeatedly exposed to 50% TFA in dichloromethane (DCM) to remove N-alpha-Boc groups. The S-p-Methylbenzyl (Meb) group demonstrates near-complete stability under these repetitive acidic conditions, preventing premature thiol exposure. In direct contrast, the more electron-rich S-4-methoxybenzyl (Mob) comparator exhibits significant lability, resulting in premature cleavage and subsequent side-chain alkylation or unwanted disulfide scrambling during long syntheses [1].

Evidence DimensionStability to 50% TFA/DCM (Boc removal conditions)
Target Compound DataHighly stable across repetitive cycles; negligible cleavage
Comparator Or BaselineS-4-methoxybenzyl (Mob): Exhibits premature lability and progressive cleavage
Quantified DifferenceMeb prevents the progressive yield loss associated with Mob leakage during the synthesis of >10 amino acid chains.
Conditions50% TFA in DCM at room temperature.

Buyers synthesizing long peptides must procure the Meb variant to ensure the cysteine thiol remains fully protected until the final cleavage step, maximizing crude purity.

Optimized Final Cleavage Kinetics in Hydrofluoric Acid (HF)

The final cleavage of the peptide from the resin and global deprotection in Boc chemistry requires strong acid. S-p-Methylbenzyl-L-cysteine is engineered to be cleanly and quantitatively cleaved by anhydrous HF containing p-cresol as a scavenger at 0 °C within 1 hour. The unsubstituted S-benzyl (Bzl) comparator is significantly more resistant to these conditions, requiring either higher temperatures, extended reaction times, or specialized low-high HF protocols that drastically increase the risk of carbonium ion-mediated side reactions, such as the irreversible alkylation of tyrosine or tryptophan residues [1].

Evidence DimensionConditions required for complete HF cleavage
Target Compound DataComplete cleavage at 0 °C in 1 hour (HF/p-cresol)
Comparator Or BaselineS-benzyl (Bzl): Incomplete cleavage at 0 °C; requires harsher conditions
Quantified DifferenceMeb allows for milder, standard 0 °C HF cleavage, reducing the generation of destructive side products compared to Bzl.
ConditionsAnhydrous HF with p-cresol or p-thiocresol scavengers at 0 °C.

Procurement of the Meb derivative directly translates to higher yields of the target sequence and a reduction in difficult-to-separate alkylated impurities.

Compatibility with Direct, Regioselective Disulfide Formation

For the synthesis of complex, multi-disulfide peptides (e.g., conotoxins or hepcidin), orthogonal deprotection is mandatory. Beyond standard HF cleavage, the S-p-Methylbenzyl group offers a unique processing advantage: it can be directly converted into a disulfide bond without prior thiol deprotection by utilizing TFA/DMSO (95:5) at elevated temperatures (45 °C) or via Thallium(III) trifluoroacetate treatment. This provides a distinct orthogonal axis compared to S-acetamidomethyl (Acm) or S-trityl (Trt) groups, allowing chemists to systematically form three or four specific disulfide bridges in a single molecule without scrambling [1].

Evidence DimensionDirect oxidative disulfide formation
Target Compound DataForms disulfides directly via TFA/DMSO (95:5) at 45 °C
Comparator Or BaselineAcm / Trt: Acm requires iodine; Trt requires mild acid/oxidation
Quantified DifferenceMeb provides a distinct, orthogonal deprotection/oxidation window that survives both standard TFA and iodine treatments.
ConditionsTFA/DMSO (95:5) at 45 °C or Tl(TFA)3 treatment.

This highly specific reactivity profile makes Meb an indispensable procurement choice for structural biologists and pharmaceutical manufacturers synthesizing complex venom-derived or hormone peptides.

Industrial Synthesis of Disulfide-Rich Therapeutics

Directly leveraging its orthogonal stability and precise HF cleavage profile, S-p-Methylbenzyl-L-cysteine is the preferred building block for manufacturing complex peptide therapeutics containing multiple disulfide bridges, such as human hepcidin or conotoxin analogs. Its ability to remain intact during the selective removal of Trt or Acm groups allows for the controlled, stepwise folding required to achieve the correct biologically active isomer [1].

High-Purity Solid-Phase Synthesis of Long Peptides

For the synthesis of long peptide sequences (>30 amino acids) using Boc-chemistry, the repetitive exposure to 50% TFA can degrade overly labile protecting groups. Procuring the Meb derivative ensures that the cysteine residues remain fully masked throughout the extended synthesis, preventing the accumulation of truncated or branched byproducts that plague syntheses using the 4-methoxybenzyl (Mob) alternative [2].

Site-Specific Bioconjugation Precursor Development

In the development of peptide-drug conjugates or targeted biosensors, researchers often require a protected cysteine that can survive aggressive on-resin modifications of other residues. The robust nature of the Meb group allows for extensive chemical manipulation of the peptide backbone or other side chains before the final, clean unmasking of the thiol group via 0 °C HF treatment, ensuring a pristine site for subsequent maleimide or haloacetamide conjugation [3].

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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